4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol
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Overview
Description
4,8,11,11-Tetramethylbicyclo[720]undec-3-en-5-ol is an organic compound with the molecular formula C15H26O It is a bicyclic alcohol with a unique structure that includes four methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and oxidation steps to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like chromium trioxide for oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-one.
Reduction: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undecane-5-ol.
Substitution: Formation of halogenated derivatives such as 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-bromide.
Scientific Research Applications
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bicyclic structure provides steric hindrance that can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-2-ol
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol
- 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene
Uniqueness
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
913176-41-7 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,8,11,11-tetramethylbicyclo[7.2.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H26O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h5,10,12-14,16H,6-9H2,1-4H3 |
InChI Key |
QYGTVPFTIUUDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=CCC2C1CC2(C)C)C)O |
Origin of Product |
United States |
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